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molecular formula C12H15N3O2 B3078891 8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one CAS No. 105685-36-7

8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one

Cat. No. B3078891
M. Wt: 233.27 g/mol
InChI Key: ZXQLGIHMRWHKRP-UHFFFAOYSA-N
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Patent
US09156822B2

Procedure details

To a solution of intermediate 58 (164 mg, 1.0 mmol) in chlorobenzene (5 mL) was added bis(2-chloroethyl)amine hydrochloric acid (285 mg, 1.6 mmol) and the mixture was heated to reflux for 100 h. The reaction mixture was concentrated in vacuo and the residue was stirred in EtOAc for 2 h. The resulting brown solid was filtered and purified by silica gel chromatography to give 8-(piperazin-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one (intermediate 59) (150 mg, 64%). HPLC: 99%, RT 1.344 min. MS (ESI) m/z 234.1[M+H]+.
Quantity
164 mg
Type
reactant
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]2[O:8][CH2:9][C:10](=[O:12])[NH:11][C:6]=2[CH:5]=[CH:4][CH:3]=1.Cl.Cl[CH2:15][CH2:16][NH:17][CH2:18][CH2:19]Cl>ClC1C=CC=CC=1>[N:1]1([C:2]2[C:7]3[O:8][CH2:9][C:10](=[O:12])[NH:11][C:6]=3[CH:5]=[CH:4][CH:3]=2)[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
164 mg
Type
reactant
Smiles
NC1=CC=CC2=C1OCC(N2)=O
Name
Quantity
285 mg
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
5 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the residue was stirred in EtOAc for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 100 h
Duration
100 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting brown solid was filtered
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCNCC1)C1=CC=CC2=C1OCC(N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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